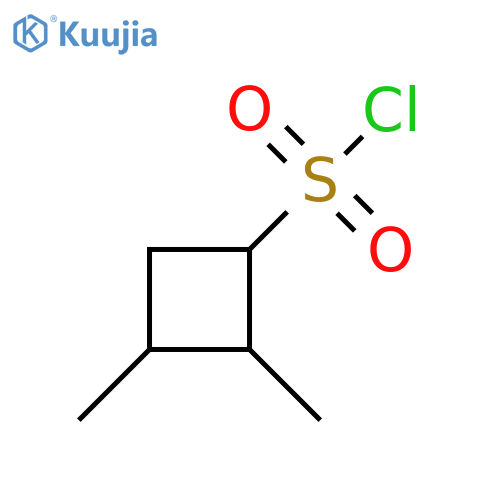Cas no 1849245-90-4 (Cyclobutanesulfonyl chloride, 2,3-dimethyl-)

1849245-90-4 structure
商品名:Cyclobutanesulfonyl chloride, 2,3-dimethyl-
CAS番号:1849245-90-4
MF:C6H11ClO2S
メガワット:182.668339967728
CID:5285665
Cyclobutanesulfonyl chloride, 2,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanesulfonyl chloride, 2,3-dimethyl-
-
- インチ: 1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3
- InChIKey: BTHZXDFHJHNWHM-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)CC(C)C1C
Cyclobutanesulfonyl chloride, 2,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681202-10.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 10.0g |
$5590.0 | 2023-03-11 | ||
| Enamine | EN300-681202-0.5g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.5g |
$1247.0 | 2023-03-11 | ||
| Enamine | EN300-681202-0.25g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.25g |
$1196.0 | 2023-03-11 | ||
| Enamine | EN300-681202-1.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 1g |
$0.0 | 2023-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059064-1g |
2,3-Dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 95% | 1g |
¥6461.0 | 2023-03-19 | |
| Enamine | EN300-681202-0.05g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.05g |
$1091.0 | 2023-03-11 | ||
| Enamine | EN300-681202-0.1g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.1g |
$1144.0 | 2023-03-11 | ||
| Enamine | EN300-681202-2.5g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 2.5g |
$2548.0 | 2023-03-11 | ||
| Enamine | EN300-681202-5.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 5.0g |
$3770.0 | 2023-03-11 |
Cyclobutanesulfonyl chloride, 2,3-dimethyl- 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1849245-90-4 (Cyclobutanesulfonyl chloride, 2,3-dimethyl-) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量